molecular formula C17H23NO3 B5762627 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide

Cat. No. B5762627
M. Wt: 289.4 g/mol
InChI Key: GTFMSEUCFUYZJL-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, also known as CYT387, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CYT387 has shown promising results in preclinical and clinical studies as a potential treatment for various hematological malignancies and inflammatory diseases.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting JAK1 and JAK2, which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide blocks the downstream signaling pathways of various cytokines, including interleukin-6 (IL-6), which is known to play a key role in the pathogenesis of myelofibrosis.
Biochemical and physiological effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2, the reduction of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also been shown to improve the symptoms and quality of life of patients with myelofibrosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high selectivity for JAK1 and JAK2, its potent inhibitory activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.

Future Directions

The potential future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide research include the development of new JAK inhibitors with improved selectivity and efficacy, the identification of new therapeutic targets for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 1-cyclohexene in the presence of triethylamine, followed by the reaction of the resulting product with ethylenediamine. The final step involves the reaction of the intermediate with 4-chloro-3-nitrobenzoic acid, followed by reduction with hydrogen gas to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various hematological malignancies, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also shown promising results in clinical trials as a treatment for myelofibrosis, a rare and incurable bone marrow disorder.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-10-6-9-14(16(15)21-2)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMSEUCFUYZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide

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